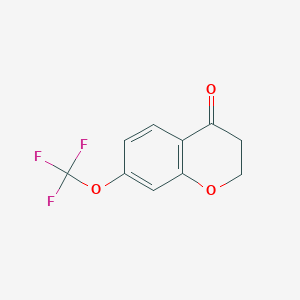

7-(Trifluoromethoxy)chroman-4-one

Description

Overview of Chroman-4-one Scaffold in Chemical Research

The chroman-4-one scaffold, a heterocyclic motif composed of a fused benzene (B151609) and dihydropyranone ring, is a structure of considerable interest in organic and medicinal chemistry. nih.govresearchgate.net This framework serves as a core component in a vast array of natural products, particularly flavonoids, which are renowned for their diverse biological activities. nih.gov The versatility of the chroman-4-one skeleton allows for substitutions at various positions, leading to a wide range of derivatives with distinct chemical and biological profiles. nih.govgu.se Researchers have developed numerous synthetic protocols for the preparation of substituted chroman-4-ones, highlighting their importance as building blocks for creating complex molecules. gu.seacs.org The inherent reactivity of the scaffold, including at the C-3 position and the carbonyl group, provides opportunities for a multitude of chemical transformations and the introduction of diverse functional groups. gu.se

Importance of Fluorine Substitution in Organic Molecules for Academic Investigation

The introduction of fluorine into organic molecules is a powerful strategy employed in chemical research to modulate a compound's physical, chemical, and biological properties. tandfonline.comnih.gov Fluorine's high electronegativity and relatively small van der Waals radius allow it to significantly alter the electronic environment of a molecule without causing substantial steric hindrance. tandfonline.com This can lead to changes in acidity, basicity, and dipole moment, which in turn can influence intermolecular interactions and binding affinities. tandfonline.comresearchgate.net

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to enzymatic degradation. researchgate.net The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are frequently utilized to increase lipophilicity, which can improve a molecule's ability to cross biological membranes. lookchem.com The unique properties imparted by fluorine make it a valuable tool for fine-tuning the characteristics of organic compounds for a wide range of academic and industrial applications. acs.org

Rationale for the Research Focus on 7-(Trifluoromethoxy)chroman-4-one

The specific research interest in this compound stems from the combination of the privileged chroman-4-one scaffold and the unique properties of the trifluoromethoxy group. The chroman-4-one core provides a well-established platform with known potential for biological activity. nih.govlookchem.com The introduction of the trifluoromethoxy group at the 7-position is a strategic modification intended to enhance the molecule's properties.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃O₂ | chemscene.com |

| Molecular Weight | 216.16 g/mol | chemscene.com |

| Boiling Point | 283℃ | lookchem.com |

| Flash Point | 121℃ | lookchem.com |

| Density | 1.374 g/cm³ | lookchem.com |

| LogP | 2.6706 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethoxy)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVOVSJXNSHPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 7 Trifluoromethoxy Chroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular structure can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 7-(Trifluoromethoxy)chroman-4-one is expected to reveal distinct signals corresponding to the protons in the aliphatic and aromatic regions of the molecule. Based on the analysis of the parent compound, 4-chromanone, and related derivatives, a predictive assignment of the proton signals can be made. rsc.orgchemicalbook.com

The protons on the saturated heterocyclic ring typically appear as two triplets. The protons at the C3 position (adjacent to the carbonyl group) are expected to be deshielded and appear further downfield compared to the protons at the C2 position (adjacent to the ether oxygen).

H-3 Protons: A triplet is anticipated around δ 2.8 ppm.

H-2 Protons: Another triplet is expected further upfield, around δ 4.5 ppm.

The aromatic region will display signals for the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the trifluoromethoxy group at C7 and the carbonyl group at C4 influences their chemical shifts. The proton at C5, being ortho to the carbonyl group, is expected to be the most deshielded. The protons at C6 and C8 will also show characteristic splitting patterns based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

| H-2 | ~ 4.5 | t (triplet) |

| H-3 | ~ 2.8 | t (triplet) |

| H-5 | ~ 7.8 | d (doublet) |

| H-6 | ~ 7.2 | dd (doublet of doublets) |

| H-8 | ~ 7.1 | d (doublet) |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct carbon signals are expected.

The most downfield signal is typically the carbonyl carbon (C4) due to the strong deshielding effect of the double-bonded oxygen. The carbon of the trifluoromethoxy group (-CF₃) is identifiable by its characteristic quartet splitting pattern resulting from coupling with the three fluorine atoms (¹JCF). rsc.org The aromatic carbons will appear in the typical range of δ 110-160 ppm, with their exact shifts influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ ppm) | Notes |

| C2 | ~ 68 | |

| C3 | ~ 37 | |

| C4 | ~ 190 | Carbonyl carbon |

| C4a | ~ 120 | |

| C5 | ~ 118 | |

| C6 | ~ 125 | |

| C7 | ~ 150 | Attached to -OCF₃ |

| C8 | ~ 115 | |

| C8a | ~ 162 | |

| -CF₃ | ~ 121 | Quartet (q) due to C-F coupling |

Fluorine-19 (¹⁹F) NMR Spectroscopic Studies

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.gov This method provides specific information about the chemical environment of the fluorine atoms.

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. Since there are no adjacent fluorine or hydrogen atoms to couple with, this signal should appear as a sharp singlet. The chemical shift for trifluoromethoxy groups attached to an aromatic ring typically falls in the range of δ -56 to -60 ppm relative to CFCl₃. ucsb.edu This distinct signal provides unambiguous confirmation of the presence of the -OCF₃ group. nih.govanu.edu.au

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of a conjugated ketone is expected in the region of 1680-1660 cm⁻¹. rsc.org

C-F Stretch: Strong, intense absorption bands corresponding to the stretching vibrations of the C-F bonds in the trifluoromethyl group are anticipated in the 1300-1100 cm⁻¹ region.

C-O-C Stretch: The aryl-alkyl ether linkage of the chroman ring will likely produce absorption bands in the 1260-1000 cm⁻¹ range.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the aromatic ring are expected around 1600-1450 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Ketone (C=O) Stretch | 1680-1660 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-F Stretch | 1300-1100 | Strong, Intense |

| Aryl-Alkyl Ether (C-O-C) Stretch | 1260-1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. lcms.cznih.gov For this compound (C₁₀H₇F₃O₂), the exact mass of the molecular ion can be calculated.

The primary ion observed in ESI+ mode would be the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₀H₇F₃O₂

Calculated Exact Mass: 232.0398 g/mol

Observed [M+H]⁺ Ion: m/z 233.0476

The experimentally determined mass from an HRMS analysis would be expected to match this calculated value with a very low margin of error (typically <5 ppm), thus confirming the molecular formula. nih.gov Analysis of the fragmentation pattern can also support the proposed structure, with common fragmentation pathways for chromanones including retro-Diels-Alder reactions and the loss of small molecules like carbon monoxide (CO).

X-ray Crystallography for Three-Dimensional Structural Elucidation of Chroman-4-one Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of related chroman-4-one and chromen-4-one derivatives provides significant insight into the expected structural features. nih.govnih.govnih.gov Studies on various substituted chroman-4-ones reveal that the chroman-4-one scaffold, consisting of a fused benzene and a dihydropyranone ring, is a privileged structure in medicinal chemistry. acs.orgresearchgate.net

In the crystal structure of related compounds, the chroman-4-one moiety typically exhibits a non-planar conformation. nih.gov The dihydropyranone ring often adopts a half-chair or sofa conformation. For instance, in the crystal structure of a TbPTR1-NADP+-flavanone complex, the chroman-4-one moiety of the ligand is involved in significant intermolecular interactions. nih.gov The ether oxygen and the carbonyl group are key sites for hydrogen bonding and other interactions within a crystal lattice or a protein binding pocket.

The trifluoromethoxy group at the 7-position is expected to influence the electronic properties and crystal packing of the molecule. The strong electronegativity of the fluorine atoms can lead to specific intermolecular short contacts. The table below presents representative crystallographic data for a related chromen-4-one derivative, which can be used to anticipate the structural parameters of this compound.

| Parameter | Value |

|---|---|

| Compound | 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one |

| Chemical Formula | C₁₇H₁₁F₃O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Benzopyran vs. Phenyl) | 88.18 (4)° |

| Key Interactions | O—H⋯O hydrogen bonds |

Based on these findings, it is anticipated that the crystal structure of this compound would feature a non-planar dihydropyranone ring and specific intermolecular interactions guided by the carbonyl and trifluoromethoxy groups.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a sample. It provides the percentage by weight of each element present in the compound. For a pure substance, the experimentally determined percentages should closely match the theoretically calculated values based on its chemical formula. This serves as a fundamental check of purity and confirms the molecular formula.

For this compound, the molecular formula is C₁₀H₇F₃O₃. The theoretical elemental composition can be calculated as follows:

Molecular Weight: 232.16 g/mol

Carbon (C): (12.011 * 10 / 232.16) * 100 = 51.71%

Hydrogen (H): (1.008 * 7 / 232.16) * 100 = 3.04%

Fluorine (F): (18.998 * 3 / 232.16) * 100 = 24.55%

Oxygen (O): (15.999 * 3 / 232.16) * 100 = 20.69%

The results are typically presented in a tabular format, comparing the theoretical and experimentally found values. A close agreement, generally within ±0.4%, is considered evidence of the compound's purity and correct elemental composition.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 51.71 |

| Hydrogen | H | 3.04 |

| Fluorine | F | 24.55 |

| Oxygen | O | 20.69 |

Chemical Reactivity and Transformation Studies of 7 Trifluoromethoxy Chroman 4 One

Reactivity of the Chroman-4-one Ring System

The reactivity of the chroman-4-one ring system is characterized by the interplay of the carbonyl group, the benzene (B151609) ring, and the pyrone ring. The presence of the electron-withdrawing trifluoromethoxy group at position 7 further modulates the reactivity of these components.

Reactions at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a key site for nucleophilic attack. Aldehydes and ketones readily react with nucleophiles such as hydrides (from reagents like sodium borohydride) and carbanions (from Grignard reagents). msu.edu These reactions typically lead to the formation of alcohols. In the case of 7-(trifluoromethoxy)chroman-4-one, reduction of the carbonyl group would yield the corresponding alcohol, 7-(trifluoromethoxy)chroman-4-ol.

Reactions with nitrogen nucleophiles, such as primary amines, can lead to the formation of imines, which are nitrogen analogs of ketones. msu.edu For example, the reaction of this compound with a primary amine would be expected to form a 7-(trifluoromethoxy)chroman-4-imine derivative.

Table 1: Examples of Reactions at the Carbonyl Group of Chroman-4-ones

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium borohydride (B1222165) | 7-(Trifluoromethoxy)chroman-4-ol | Reduction |

| This compound | Methylmagnesium bromide | 4-Methyl-7-(trifluoromethoxy)chroman-4-ol | Grignard Reaction |

| This compound | Primary amine (R-NH2) | 7-(Trifluoromethoxy)chroman-4-imine | Imine Formation |

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. total-synthesis.com The trifluoromethoxy group is an electron-withdrawing group, which generally deactivates the aromatic ring towards electrophilic attack. nih.govmdpi.com However, it is an ortho-, para-directing deactivator. Therefore, electrophilic substitution on this compound would be expected to occur at the positions ortho and para to the trifluoromethoxy group, which are the C-6 and C-8 positions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration of this compound would likely yield a mixture of 6-nitro- and 8-nitro-7-(trifluoromethoxy)chroman-4-one. The regioselectivity can be influenced by steric hindrance and the specific reaction conditions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | 6-Nitro-7-(trifluoromethoxy)chroman-4-one and 8-Nitro-7-(trifluoromethoxy)chroman-4-one |

| Bromination | Br2, FeBr3 | 6-Bromo-7-(trifluoromethoxy)chroman-4-one and 8-Bromo-7-(trifluoromethoxy)chroman-4-one |

| Sulfonation | Fuming H2SO4 | This compound-6-sulfonic acid and this compound-8-sulfonic acid |

Reactions at the Pyrone Ring (C-2 and C-3 positions)

The pyrone ring of the chroman-4-one system can also undergo various reactions. For instance, base-mediated aldol (B89426) condensation of 2'-hydroxyacetophenones with appropriate aldehydes is a common method for the synthesis of 2-substituted chroman-4-ones. nih.govnih.gov While this is a synthetic route, it highlights the reactivity of the C-3 position, which can be deprotonated to form an enolate that then reacts with electrophiles.

Transformations Involving the Trifluoromethoxy Group at Position 7

The trifluoromethoxy group is known for its high stability and its ability to enhance properties like lipophilicity and metabolic stability in drug molecules. nih.govnih.govbeilstein-journals.org

Stability and Chemical Behavior of the Trifluoromethoxy Substituent

The trifluoromethoxy group is generally considered to be chemically robust and stable under a variety of reaction conditions, including heating and acidic or basic environments. researchgate.net This stability is attributed to the strong carbon-fluorine bonds. nih.gov The electron-withdrawing nature of the trifluoromethoxy group influences the electronic properties of the aromatic ring. nih.govmdpi.com

Fluorine Atom Reactivity and Potential Transformations

While the trifluoromethoxy group is very stable, transformations involving the C-F bonds are challenging but have been achieved under specific conditions. tcichemicals.com Selective transformations of the C-F bond in aromatic trifluoromethyl groups have been reported, often requiring specialized reagents and reaction conditions. tcichemicals.com However, direct transformation of the trifluoromethoxy group itself is less common due to its high stability.

Oxidation and Reduction Reactions of this compound

The reactivity of the carbonyl group in this compound is a key feature in its chemical transformations. Reduction of the ketone to a secondary alcohol is a common and pivotal step in the synthesis of various derivatives.

Detailed research findings indicate that the reduction of this compound to 7-(trifluoromethoxy)chroman-4-ol is effectively achieved using sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol. This reaction is a standard method for converting a ketone to a secondary alcohol. The resulting hydroxyl group can then be used as a handle for further functionalization, for instance, through esterification or etherification, or it can be a critical component of the final pharmacophore.

While specific examples of oxidation of the this compound core are less commonly documented in the reviewed literature, the potential for such reactions exists. Standard oxidation protocols could theoretically be applied, although the focus of current research appears to be on reductive and derivatization pathways.

Table 1: Reduction of this compound

| Starting Material | Reagent | Solvent | Product |

| This compound | Sodium borohydride (NaBH₄) | Methanol | 7-(Trifluoromethoxy)chroman-4-ol |

Derivatization Strategies for Expanding the Chemical Library of this compound Analogues

The this compound scaffold has been extensively utilized in the development of novel compounds, particularly in the search for new therapeutic agents. Derivatization strategies have primarily focused on modifications at the C2, C3, and C4 positions of the chroman ring, as well as on the aromatic portion of the molecule.

One of the most prevalent strategies involves the introduction of substituents at the C2 position. This is often achieved through multi-step synthetic sequences that may begin with the modification of the ketone at C4. For instance, the ketone can be converted to an intermediate that facilitates the introduction of various groups at the adjacent C3 position, which can then influence the stereochemistry and substitution at C2.

Another key derivatization approach is the synthesis of spirocyclic analogues. This involves the construction of a new ring system that shares the C4 atom of the chroman-4-one core. These spirocyclic derivatives introduce significant conformational rigidity and three-dimensionality to the molecule, which can be advantageous for binding to biological targets.

Furthermore, the aromatic ring of this compound can be further functionalized, although the trifluoromethoxy group at the 7-position is often a desired feature and is retained. Modifications at other positions of the benzene ring, such as the introduction of additional substituents, can be explored to fine-tune the electronic and steric properties of the molecule.

The synthesis of pyrazole-containing chroman derivatives is a notable example of the complex derivatization strategies employed. These syntheses often involve the reaction of a chroman-4-one precursor with a hydrazine (B178648) derivative to form a pyrazole (B372694) ring fused or attached to the chroman framework.

Table 2: Examples of Derivatization Strategies for this compound Analogues

| Starting Scaffold | Reaction Type | Position of Modification | Resulting Analogue Type |

| This compound | Multi-step synthesis | C2 | C2-substituted chromans |

| This compound | Spirocyclization | C4 | Spirocyclic chromanones |

| This compound | Ring formation | C3, C4 | Pyrazole-fused/linked chromans |

Structure Activity Relationship Sar Investigations of 7 Trifluoromethoxy Chroman 4 One Derivatives

Impact of Trifluoromethoxy Substitution on Molecular Properties

The incorporation of fluorine-containing groups is a critical strategy in modern drug design, and the trifluoromethoxy (-OCF3) group, in particular, offers significant advantages. bohrium.comscilit.com Its presence on a molecular scaffold can profoundly alter electronic, lipophilic, and steric parameters, which in turn influences both pharmacodynamic and pharmacokinetic properties. nih.gov

Furthermore, the trifluoromethoxy group contributes to enhanced metabolic stability. lookchem.comnih.gov The carbon-oxygen bond in the -OCF3 group is more stable and sterically hindered compared to a methoxy (B1213986) group, making it more resistant to oxidative metabolism by enzymes such as cytochrome P450. nih.gov This increased stability can lead to a longer biological half-life, a desirable trait in drug candidates. mdpi.com

Influence of Substituents at Varying Positions of the Chroman-4-one Core on Biological Activities

Structure-activity relationship studies on various chroman-4-one derivatives have demonstrated that substituents at the C2, C6, and C8 positions of the core structure are critical for determining biological activity. acs.orgnih.gov

Research on chroman-4-one derivatives as SIRT2 inhibitors has provided detailed insights into these relationships. acs.orgnih.gov It was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for potent inhibitory activity. nih.govnih.gov The presence of the carbonyl group at C4 is also considered an essential feature for the activity of these inhibitors. acs.org

The substituent at the C2 position also plays a significant role. Studies have shown that the length and branching of an alkyl chain at this position can modulate activity. acs.orgnih.gov For instance, in a series of SIRT2 inhibitors, an n-pentyl group at C2 was found to be optimal among several alkyl derivatives. acs.org Branching the alkyl chain near the chroman-4-one ring or introducing bulky aromatic groups at this position tended to decrease inhibitory activity, suggesting steric limitations within the biological target's binding site. acs.orgnih.gov

Table 1: Influence of Substituents on SIRT2 Inhibition for Select Chroman-4-one Derivatives Data compiled from studies on various substituted chroman-4-ones.

| Position | Substituent Type | Effect on Biological Activity (SIRT2 Inhibition) | Reference |

|---|---|---|---|

| C2 | Unbranched alkyl chain (3-5 carbons) | Optimal for high potency | acs.orgnih.gov |

| C2 | Branched alkyl chain (e.g., isopropyl) | Decreased activity compared to linear chain | acs.orgnih.gov |

| C2 | Bulky aromatic group (e.g., phenyl) | Diminished inhibitory effect | acs.orgnih.gov |

| C6 | Electron-withdrawing group (e.g., Br, Cl) | Favorable for activity | nih.govacs.org |

| C8 | Electron-withdrawing group (e.g., Br) | Favorable for activity | nih.govacs.org |

| C4 | Intact Carbonyl Group | Essential for potent inhibition | acs.org |

Analysis of Electronic and Steric Effects of Substituents on Molecular Interactions

The electronic and steric properties of substituents are fundamental to how a molecule interacts with its biological target. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are prime examples of substituents used to fine-tune these properties. mdpi.com

Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. nih.govnih.gov This strong inductive effect can alter the electron distribution across the aromatic ring, influencing pKa values and the potential for hydrogen bonding or electrostatic interactions with a receptor. nih.govnih.gov In SAR studies of chroman-4-one derivatives, electron-withdrawing groups on the aromatic ring have been shown to be crucial for potent inhibition of certain enzymes, a finding consistent with the properties of the -OCF3 group. acs.org

Steric Effects: The trifluoromethoxy group is bulkier than a methyl group and even a trifluoromethyl group, creating significant steric hindrance. nih.gov This steric profile can be advantageous, for example, by preventing enzymatic metabolism, but it can also be detrimental if it prevents the molecule from fitting into a constrained binding pocket. nih.gov Studies on chroman-4-ones have shown that bulky groups directly attached to the ring system can diminish inhibitory effects, highlighting the importance of a precise fit for molecular recognition. acs.orgnih.gov The steric bulk of substituents can also cause distortions in the geometry of the molecule, which may affect binding. acs.org

Conformational Analysis and its Correlation with Molecular Recognition Phenomena

The three-dimensional shape (conformation) of a molecule is critical for its ability to be recognized by and bind to a biological target. The chroman-4-one scaffold possesses a non-planar, heterocyclic ring that can adopt specific conformations. acs.org

Even minor alterations to the chroman-4-one ring system can lead to conformational changes that markedly affect biological activity. acs.org This indicates an exceptionally close relationship between the molecular structure and its function. acs.org For example, the removal of the C4-carbonyl group results in conformational changes to the ring system and a loss of inhibitory activity against SIRT2, demonstrating the importance of the specific orientation of atoms for molecular interaction. acs.org

Comparative Studies with Analogous Chroman-4-one and Chromone (B188151) Derivatives

Chroman-4-ones are structurally related to chromones, with the primary difference being the saturation of the C2-C3 bond in chroman-4-ones versus a double bond in chromones. This seemingly small structural change significantly impacts the molecule's geometry and biological activity. researchgate.net Chromones have a planar ring system, while chroman-4-ones have a more flexible, non-planar structure. nih.gov

Comparative studies evaluating both scaffolds as inhibitors of the same target have revealed important differences. In the context of SIRT2 inhibition, both chroman-4-one and chromone derivatives have shown potent activity. acs.orgnih.gov However, the optimal substitution pattern can differ between the two scaffolds. For instance, introducing a phenyl group at C2 of a chromone resulted in decreased inhibition compared to an n-pentyl-substituted chromone, mirroring the trend seen in the chroman-4-one series where bulky C2 groups were not well-tolerated. acs.org

In another study targeting the parasitic enzyme pteridine (B1203161) reductase 1 (PTR1), the inhibitory activity of chroman-4-one and chromen-4-one (chromone) derivatives was directly compared. nih.gov It was observed that the flatter chromone scaffold could form more extended aromatic interactions with the enzyme's cofactor, leading to more favorable binding in that specific case. nih.gov This highlights that neither scaffold is universally superior; the preferred structure depends on the specific topology and chemical environment of the target binding site.

Computational and Theoretical Investigations of 7 Trifluoromethoxy Chroman 4 One

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of chroman-4-one derivatives. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

Elucidation of Molecular Geometries and Energetics

Quantum chemical calculations, particularly using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine the optimized geometry of 7-(Trifluoromethoxy)chroman-4-one. bhu.ac.in This process identifies the most stable three-dimensional arrangement of atoms in the molecule by minimizing its energy. The resulting geometric parameters, such as bond lengths and bond angles, are crucial for understanding the molecule's structural framework. For instance, in related chroman-4-one structures, the pyran ring can adopt conformations like a twist-boat, leading to a slight distortion from planarity in the fused aromatic benzopyran ring system. nih.gov The energetics of the molecule, including its total energy and stability, are also determined through these calculations.

Analysis of Vibrational Spectra and Electronic Properties

The vibrational frequencies of this compound can be calculated and analyzed to interpret experimental infrared (IR) and Raman spectra. These theoretical spectra help in assigning specific vibrational modes to the corresponding functional groups within the molecule.

Mapping of Molecular Electrostatic Potentials for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. bhu.ac.in Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov In similar chromone (B188151) structures, a strongly negative electrostatic potential is often observed around the carbonyl group, highlighting it as a likely site for interaction with electrophiles. nih.gov This analysis is instrumental in understanding and predicting the chemical reactivity of this compound in various reactions. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net By analyzing the distribution and energies of these frontier orbitals, researchers can predict the regioselectivity and stereoselectivity of chemical reactions involving this compound.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound.

| Computational Method | Property Investigated | Key Findings |

| DFT (B3LYP/6-311G(d,p)) | Molecular Geometry | Provides optimized bond lengths and angles. bhu.ac.in |

| DFT (B3LYP/6-311G(d,p)) | Vibrational Frequencies | Allows for assignment of IR and Raman spectral bands. |

| DFT | Molecular Electrostatic Potential (MESP) | Identifies electrophilic and nucleophilic sites. bhu.ac.innih.gov |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Predicts chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net |

| Molecular Modeling | Conformational Analysis | Explores the potential energy surface and identifies stable conformers. gu.se |

Prediction of Intermolecular Interactions

The intermolecular interactions of this compound are crucial for its behavior in a condensed phase and its potential interactions with biological macromolecules. While a crystal structure for this exact compound is not publicly available, analysis of closely related structures, such as 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, provides valuable insights through techniques like Hirshfeld surface analysis. nih.gov For the title compound, several types of non-covalent interactions are predicted to be significant.

The presence of the trifluoromethoxy group (-OCF₃) introduces the possibility of various interactions involving fluorine. These include C-H⋯F and F⋯F contacts. nih.gov The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors. Furthermore, the aromatic ring and the carbonyl group are key sites for intermolecular forces. The carbonyl oxygen is a strong hydrogen bond acceptor, readily participating in C-H⋯O interactions. The π-system of the benzene (B151609) ring can engage in π-π stacking and C-H⋯π interactions.

Computational studies on similar fluorinated aromatic compounds have shown that the nature and energetics of these weak interactions are a delicate balance of electrostatic and dispersion forces. researchgate.net The trifluoromethoxy group, being a powerful electron-withdrawing substituent, will also influence the electrostatic potential of the aromatic ring, thereby modulating its π-stacking and hydrogen bonding capabilities.

A summary of the predicted intermolecular interactions for this compound is presented in the table below.

| Interacting Atoms/Groups | Type of Interaction | Predicted Significance |

| Carbonyl Oxygen (C=O) | Hydrogen Bonding (C-H⋯O) | High |

| Aromatic Ring | π-π Stacking | Moderate to High |

| Aromatic Ring and C-H | C-H⋯π Interaction | Moderate |

| Trifluoromethoxy Group (F) | Hydrogen Bonding (C-H⋯F) | Moderate |

| Trifluoromethoxy Group (F) | Halogen-Halogen (F⋯F) | Low to Moderate |

Molecular Docking Studies for Elucidating Binding Modes with Hypothetical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, which has potential as a bioactive agent, docking studies can elucidate its binding modes with hypothetical biological targets, particularly those implicated in cancer. Chromone derivatives have been extensively studied for their anticancer properties, and several protein targets have been identified.

Recent research on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, which share the trifluoromethyl chromone core with the title compound, has identified potential targets through molecular docking. nih.gov These include the HERA protein for cytotoxic activity and Peroxiredoxins for antioxidant activity. nih.gov Docking studies of these derivatives showed favorable binding energies with these targets, suggesting that this compound could exhibit similar interactions.

Other plausible hypothetical targets for chroman-4-one derivatives include various protein kinases, which are often dysregulated in cancer. The table below summarizes potential targets for this compound based on studies of related compounds and the key interactions that would likely stabilize the complex.

| Hypothetical Target | Therapeutic Area | Key Predicted Interactions |

| HERA Protein | Cancer | Hydrogen bonds with the carbonyl oxygen; hydrophobic interactions with the aromatic rings. |

| Peroxiredoxins | Oxidative Stress | Hydrogen bonds involving the trifluoromethoxy group and the carbonyl oxygen. |

| Cyclin-Dependent Kinases (CDKs) | Cancer | Hydrogen bonds with the kinase hinge region; π-π stacking with aromatic residues in the active site. |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer (Angiogenesis) | Interactions with the ATP-binding pocket, including hydrogen bonds and hydrophobic contacts. |

| B-cell lymphoma-2 (Bcl-2) | Cancer (Apoptosis) | Hydrophobic interactions within the BH3 binding groove. |

The trifluoromethoxy group is expected to play a significant role in binding, potentially through favorable interactions within hydrophobic pockets of the target proteins. The oxygen atom of this group could also act as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While a specific QSAR model for this compound has not been reported, studies on other chroman-4-one derivatives provide a framework for understanding which molecular descriptors are likely to be important for its activity.

QSAR studies on chroman-4-one derivatives as inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer, revealed the importance of substituents at various positions of the chroman-4-one ring system. acs.org These studies indicated that electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity. acs.org Given that the trifluoromethoxy group at the 7-position is strongly electron-withdrawing, it is plausible that this would contribute positively to the biological activity of the compound.

A hypothetical QSAR model for the anticancer activity of a series of chroman-4-one derivatives, including this compound, would likely include the following types of descriptors:

| Descriptor Type | Description | Predicted Influence on Activity |

| Electronic | Descriptors related to the electronic properties of the molecule, such as dipole moment and partial charges. The electron-withdrawing nature of the -OCF₃ group would be a key parameter. | High |

| Steric | Descriptors related to the size and shape of the molecule, such as molar refractivity and van der Waals volume. | Moderate |

| Hydrophobic | Descriptors that quantify the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP). The -OCF₃ group significantly increases lipophilicity. | High |

| Topological | Descriptors that describe the connectivity of atoms in the molecule. | Moderate |

The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities. Such a model could then be used to predict the activity of new derivatives and guide the synthesis of more potent compounds.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. scispace.comresearchgate.net A QTAIM analysis of this compound would provide detailed insights into the nature of its covalent and non-covalent interactions.

Studies on other fluorinated chromone derivatives have utilized QTAIM to investigate atom-atom interactions. scispace.com The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the ellipticity (ε), reveal the nature of the chemical bond.

For this compound, a QTAIM analysis would be expected to reveal the following:

Covalent Bonds: The C-C, C-H, C-O, and C-F bonds within the molecule would be characterized by high values of electron density and negative values of the Laplacian, indicative of shared-shell interactions.

Polar Covalent Bonds: The C-F and C=O bonds would show a significant degree of charge depletion from the carbon atom and charge concentration on the more electronegative fluorine and oxygen atoms, respectively.

Intramolecular Interactions: QTAIM can also identify weaker intramolecular interactions, such as hydrogen bonds, which would be characterized by lower electron densities and positive Laplacian values, typical of closed-shell interactions.

π-Bond Character: The ellipticity at the BCPs of the aromatic ring bonds would be relatively high, reflecting the π-character of these bonds. scispace.com

The table below summarizes the expected QTAIM parameters for the key bonds in this compound.

| Bond | Electron Density (ρ) | Laplacian of Electron Density (∇²ρ) | Ellipticity (ε) | Bond Character |

| Aromatic C-C | High | Negative | High | Covalent, π-character |

| C=O | High | Negative | High | Polar Covalent, π-character |

| C-F | Moderate to High | Negative | Low | Polar Covalent |

| C-H | High | Negative | Low | Covalent |

Such an analysis provides a fundamental understanding of the electronic structure of the molecule, which underpins its reactivity and interactions with other molecules.

Potential Research Applications of 7 Trifluoromethoxy Chroman 4 One As a Chemical Scaffold

Application in Synthetic Organic Chemistry as a Building Block

The 7-(Trifluoromethoxy)chroman-4-one scaffold is a valuable intermediate for synthetic organic chemists. Its synthesis can be achieved through established methods for chromanone formation. A common strategy involves the reaction of a substituted phenol (B47542) with an appropriate three-carbon component under acidic conditions.

Specifically, this compound can be synthesized starting from 3-(Trifluoromethoxy)phenol, a commercially available reagent. chemimpex.comthermofisher.com One potential route is the Pechmann condensation's related cyclization reactions. For instance, reacting 3-(Trifluoromethoxy)phenol with 3-chloropropionic acid in the presence of a strong acid like trifluoromethanesulfonic acid would yield an intermediate that can be cyclized with a base to form the desired chromanone ring. ucl.ac.uk An alternative method involves the reaction of the phenol with an α,β-unsaturated acid, such as acrylic acid, catalyzed by polyphosphoric acid. google.com

Table 1: Proposed Synthesis of this compound This table outlines a hypothetical two-step synthesis based on established literature methods.

| Step | Reactants | Reagents/Conditions | Product | Reference Method |

|---|---|---|---|---|

| 1 | 3-(Trifluoromethoxy)phenol, 3-Chloropropionic acid | Trifluoromethanesulfonic acid, 80°C | 3-Chloro-1-(2-hydroxy-4-(trifluoromethoxy)phenyl)propan-1-one | ucl.ac.uk |

| 2 | 3-Chloro-1-(2-hydroxy-4-(trifluoromethoxy)phenyl)propan-1-one | Sodium Hydroxide (B78521) (aq), Heat | This compound | ucl.ac.uk |

Once synthesized, the this compound scaffold offers multiple reaction sites for further functionalization. The carbonyl group at the C4 position can undergo nucleophilic addition or reduction to a secondary alcohol. The methylene (B1212753) group at the C3 position is particularly reactive and can be functionalized through various reactions, including aldol (B89426) condensation, Michael addition, and olefination reactions like the Horner-Wadsworth-Emmons, to introduce diverse substituents. nih.gov This versatility allows chemists to use this compound as a core structure to build a library of complex molecules for various research purposes.

Design and Synthesis of Novel Chemical Entities for Academic Exploration

The chroman-4-one skeleton is a well-established starting point for the discovery of biologically active molecules. nih.gov The unique electronic properties of the 7-trifluoromethoxy group—specifically its strong electron-withdrawing nature and high lipophilicity—make it an attractive substituent for modulating the pharmacological profile of new chemical entities.

A significant area of academic research is the development of inhibitors for Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. acs.orgnih.gov Studies on substituted chroman-4-ones have revealed that potent and selective SIRT2 inhibitors can be synthesized from this scaffold. nih.gov Crucially, research has shown that larger, electron-withdrawing groups at the 6- and 8-positions of the chromanone ring are favorable for high inhibitory potency. acs.orgresearchgate.net This suggests that the strongly electron-withdrawing trifluoromethoxy group at the 7-position could contribute favorably to the binding affinity of such inhibitors. Researchers could synthesize analogs based on this scaffold to explore this hypothesis and potentially develop novel SIRT2 inhibitors with improved properties.

Table 2: Structure-Activity Relationship (SAR) Insights for Chroman-4-one Based SIRT2 Inhibitors

| Position | Favorable Substituents | Rationale / Effect | Reference |

|---|---|---|---|

| 2 | Alkyl chain (3-5 carbons) | Increased potency | acs.org |

| 6 & 8 | Large, electron-withdrawing groups (e.g., Br, Cl) | Favorable for inhibitory activity | acs.orgresearchgate.net |

| 4 | Intact carbonyl group | Crucial for high potency | acs.org |

| 7 | (Hypothesized) Electron-withdrawing group (e.g., -OCF₃) | May enhance binding affinity due to electronic effects, consistent with SAR at positions 6 and 8. | N/A |

Beyond SIRT2, the chromanone core has been used to design multi-functional agents for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). ucl.ac.uk The this compound scaffold could be similarly elaborated to create hybrid molecules for neurodegenerative disease research.

Development of Research Probes for Chemical Biology Studies

Chemical probes are essential tools in chemical biology for interrogating protein function and identifying molecular targets. The development of such probes often requires a scaffold that can be modified with a reporter tag (e.g., a fluorophore) or a photo-activatable group without losing its biological activity.

The chroman-4-one scaffold has proven effective for this purpose. For instance, a potent chroman-4-one-based SIRT2 inhibitor was successfully converted into a photoaffinity probe by incorporating a diazirine group. This probe was used to covalently label and identify the specific binding site of the inhibitor within the SIRT2 enzyme, providing crucial structural insights. researchgate.net Given the potential of this compound as a SIRT2 inhibitor scaffold, it could similarly be derivatized to create a photoaffinity probe to study enzyme-ligand interactions.

Furthermore, the related chromone (B188151) (4-chromenone) core has been engineered to create fluorogenic probes for DNA detection. ijrpc.com By modifying the scaffold to enhance water solubility and adding a "clickable" functional group, researchers developed probes that "turn on" their fluorescence upon binding to a target. escholarship.org The this compound scaffold could serve as a basis for developing novel fluorinated probes, where the -OCF₃ group could be used to fine-tune the photophysical properties and cellular uptake of the probe.

Exploration of Structure-Property Relationships for Advanced Material Design

While the primary research focus for chroman-4-ones is in medicinal chemistry, their rigid, heterocyclic structure could potentially be exploited in materials science. The introduction of fluorine-containing groups, such as trifluoromethoxy, is a known strategy for modifying the properties of organic materials, including polymers and liquid crystals. chemimpex.com

The trifluoromethoxy group can impart increased thermal stability, chemical resistance, and altered dielectric properties. chemimpex.com The precursor, 3-(Trifluoromethoxy)phenol, is noted for its use in improving the durability of polymer formulations. chemimpex.com By incorporating the this compound unit as a monomer or a dopant in a polymer matrix, it may be possible to create advanced materials with tailored properties. For example, the rigid, polar nature of the scaffold could influence the organization of liquid crystal phases or enhance the thermal performance of engineering plastics. However, this application is largely speculative and remains an unexplored area of research based on currently available literature.

Future Research Directions and Unresolved Challenges in 7 Trifluoromethoxy Chroman 4 One Chemistry

Development of Asymmetric Synthesis Routes to Chiral Analogues

A primary challenge in the chemistry of chroman-4-one derivatives is the control of stereochemistry, as the introduction of a substituent at the C2 or C3 position creates a chiral center. The development of enantiomerically pure chiral analogues is crucial, given that biological activity is often enantiomer-dependent.

Future research should focus on establishing robust asymmetric routes to chiral derivatives of 7-(trifluoromethoxy)chroman-4-one. While general methods for the asymmetric synthesis of chromanes have been developed, their application to this specific scaffold is unexplored. A promising direction is the use of copper(I) hydride-catalyzed hydroallylation of a corresponding 2H-chromene precursor. nih.gov This method has successfully produced a variety of 4-allyl chromanes with excellent enantioselectivities (up to 99% ee). nih.gov Adapting this catalytic system to a 7-(trifluoromethoxy)-2H-chromene substrate would be a significant step forward.

Another avenue involves the enzymatic kinetic resolution of racemic mixtures. For instance, transaminases have been employed for the successful resolution of unsubstituted chroman-4-amine, providing access to the (R)-enantiomer in moderate yields. researchgate.net Investigating the compatibility of various enzymes with the this compound core and its amine derivatives could provide an efficient pathway to specific enantiomers. The separation of chiral racemic compounds has revealed that one enantiomer can exhibit considerable selectivity for biological targets like the Melanin-concentrating hormone receptor 1 (MCHr1). nih.gov

Key Challenges:

Substrate Compatibility: The electron-withdrawing nature of the trifluoromethoxy group may alter the reactivity of the chromene system, requiring significant optimization of existing catalytic protocols.

Catalyst Design: Novel chiral ligands and catalysts may need to be designed specifically for the this compound scaffold to achieve high enantiomeric excess.

Scalability: Translating high-enantioselectivity lab-scale reactions into scalable, efficient processes remains a persistent challenge.

Exploration of Novel Reaction Pathways and Catalytic Systems

Expanding the synthetic toolbox for modifying this compound is essential for creating diverse chemical libraries. Research should target the development of novel reaction pathways and the application of modern catalytic systems that offer efficiency, selectivity, and improved functional group tolerance.

Metal-free catalytic systems are a particularly attractive area of exploration. For instance, radical cascade annulation reactions of 2-(allyloxy)arylaldehydes have been established for synthesizing various chroman-4-one derivatives. researchgate.net This approach could be adapted to build the core structure with the desired trifluoromethoxy substituent. Similarly, a metal-free 1,4-addition of difluoroenoxysilanes to chromones, catalyzed by triflic acid (HOTf), provides a direct method to access C2-difluoroalkylated chroman-4-one derivatives, a strategy that could be explored for further functionalization. rsc.org

Table 1: Promising Catalytic Systems for Future Exploration

| Catalytic System | Reaction Type | Potential Application for this compound | Reference |

|---|---|---|---|

| Copper(I) Hydride / Chiral Ligand | Asymmetric Hydroallylation | Synthesis of chiral 4-allyl-7-(trifluoromethoxy)chroman | nih.gov |

| Triflic Acid (HOTf) | Metal-Free 1,4-Addition | Introduction of C2-difluoroalkyl groups | rsc.org |

| Methyltrifluoromethanesulfonate (MeOTf) | One-Pot Nucleophilic Substitution | Efficient synthesis of diverse 4H-chromene precursors | acs.orgnih.gov |

Advanced Characterization Techniques for Complex Derivatized Structures

As more complex derivatives of this compound are synthesized, their unambiguous structural elucidation will require sophisticated analytical techniques. The presence of the trifluoromethoxy group and potentially multiple chiral centers necessitates a multi-technique approach.

Single-crystal X-ray diffraction is indispensable for determining the absolute configuration and solid-state conformation of chiral derivatives. nih.govnih.gov This technique provides definitive proof of stereochemistry and reveals intermolecular interactions, such as hydrogen bonding, that govern crystal packing. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing these molecules in solution. Techniques like 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) are particularly powerful for probing through-space interactions, such as C-F···H-C couplings, which can occur between the fluorine atoms of the trifluoromethoxy group and nearby protons. beilstein-journals.orgresearchgate.net Such analyses provide deep insight into the preferred solution-state conformation of the molecule, which is often directly relevant to its biological activity. Comprehensive 1D (¹H, ¹³C) and 2D NMR studies will be essential to fully assign the complex spectra of new analogues. mdpi.com

Integrated Computational and Experimental Approaches for Deeper Understanding

To accelerate the discovery and optimization of novel this compound derivatives, an integrated approach combining experimental synthesis with computational modeling is paramount.

Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational spectra, and electronic properties, which can then be compared with experimental data from X-ray crystallography and spectroscopy to validate the computational models. d-nb.info Such studies can rationalize observed reaction outcomes and elucidate reaction mechanisms. For instance, computational analysis has been used to explain the diastereoselectivity in gold-catalyzed propargylation of chromones. researchgate.net

Furthermore, molecular docking studies can predict the binding interactions of newly synthesized compounds with biological targets, providing a rational basis for structure-activity relationships (SAR). nih.gov This in silico screening can help prioritize which derivatives to synthesize and test, saving significant time and resources. The combination of synthesis, biological testing, and computational modeling enhances the translational relevance of the research and validates molecular design strategies. nih.gov

Challenges in Scale-Up Synthesis and Process Optimization

Future research must address process optimization. This includes exploring one-pot reactions that reduce the number of isolation and purification steps, as demonstrated in some chromone (B188151) syntheses. nih.gov However, even these methods can suffer from low yields with certain substitution patterns, highlighting the need for careful optimization. nih.gov The use of microwave irradiation has been shown to be an efficient method for mediating condensations in the synthesis of chroman-4-ones, potentially reducing reaction times and improving yields. acs.org

Purification is another major challenge. While laboratory-scale synthesis often relies on flash column chromatography, this method is often not viable for large-scale industrial production. nih.gov Developing synthetic routes that yield products amenable to purification by crystallization is highly desirable. Additionally, the cost and environmental impact of reagents and catalysts, especially those based on precious metals, must be considered. The development of efficient, metal-free catalytic systems is therefore a critical goal for sustainable and economically viable production. researchgate.netrsc.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-allyl chromanes |

| chroman-4-amine |

| 7-(trifluoromethoxy)-2H-chromene |

| C2-difluoroalkylated chroman-4-one |

| 4H-chromene |

| ester-containing chroman-4-ones |

| 2-(allyloxy)arylaldehydes |

| 7-(Trifluoromethoxy)thiochroman-4-one |

| 2H-thiochromenes |

| 4-allyl thiochromanes |

| 4-(2-Fluorophenyl)-7-methoxycoumarin |

| 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one |

Q & A

Q. What synthetic methodologies are recommended for introducing the trifluoromethoxy group into the chroman-4-one scaffold?

The trifluoromethoxy group can be introduced via electrophilic substitution or nucleophilic displacement reactions. For example, fluoromethylation of phenolic intermediates using trifluoromethylating agents (e.g., Umemoto’s reagent) under mild conditions is effective. Reaction optimization should include temperature control (0–25°C) and catalytic bases like K₂CO₃ to enhance regioselectivity at the 7-position . Characterization via ¹⁹F NMR and LC-MS is critical to confirm substitution efficiency.

Q. How can researchers validate the purity and structural integrity of synthesized 7-(Trifluoromethoxy)chroman-4-one derivatives?

Use a combination of HPLC (with UV detection at 254 nm for chroman-4-one absorption), ¹H/¹³C NMR (to confirm substitution patterns), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For fluorinated analogs, ¹⁹F NMR is essential to verify trifluoromethoxy group incorporation .

Q. What are the primary biological screening assays for this compound derivatives?

Initial screens should include:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HT-29, 3T3) with IC₅₀ calculations .

- Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression studies in macrophage models .

- G-quadruplex binding : Fluorescence-based thermal melting assays (ΔTₘ analysis) to assess stabilization of telomeric DNA .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced G-quadruplex selectivity?

Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the chroman-4-one core and G-quadruplex grooves. Focus on substituent effects: the trifluoromethoxy group’s electron-withdrawing nature may enhance π-π stacking with guanine tetrads. Validate predictions using circular dichroism (CD) spectroscopy and competitive FRET assays with duplex DNA controls .

Q. What strategies resolve contradictions in reported biological activities of structurally similar chroman-4-one derivatives?

- Meta-analysis : Compare substituent positions (e.g., 7-trifluoromethoxy vs. 7-methoxy) across studies to isolate electronic/steric effects on activity .

- Dose-response reevaluation : Test disputed compounds under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize assay variability .

- QSAR modeling : Use descriptors like logP, molar refractivity, and electrostatic potential to correlate structural features with activity trends .

Q. How can researchers optimize this compound derivatives for improved pharmacokinetic properties?

- Solubility enhancement : Introduce polar groups (e.g., morpholinoethoxy at position 7) while monitoring logD (target <3) via shake-flask assays .

- Metabolic stability : Perform microsomal stability assays (human liver microsomes) with LC-MS/MS metabolite identification. Fluorinated groups generally reduce oxidative metabolism .

Q. What analytical techniques are critical for studying metabolic pathways of this compound in vivo?

Use UPLC-QTOF-MS/MS to identify phase I (hydroxylation, demethylation) and phase II (glucuronidation, sulfation) metabolites. Isotopic labeling (e.g., ¹⁴C at the chroman carbonyl) can track excretion profiles in rodent models .

Methodological Notes

- Synthetic Challenges : The trifluoromethoxy group’s steric bulk may hinder reactions at adjacent positions. Use protective groups (e.g., TBS for hydroxyls) during functionalization .

- Data Reproducibility : Report NMR solvent (e.g., DMSO-d₆ vs. CDCl₃) and HPLC gradients explicitly, as chroman-4-one derivatives exhibit solvent-dependent conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.